

# Unveiling the Molecular Architecture of Cnidioside B: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cnidioside B

Cat. No.: B12393078

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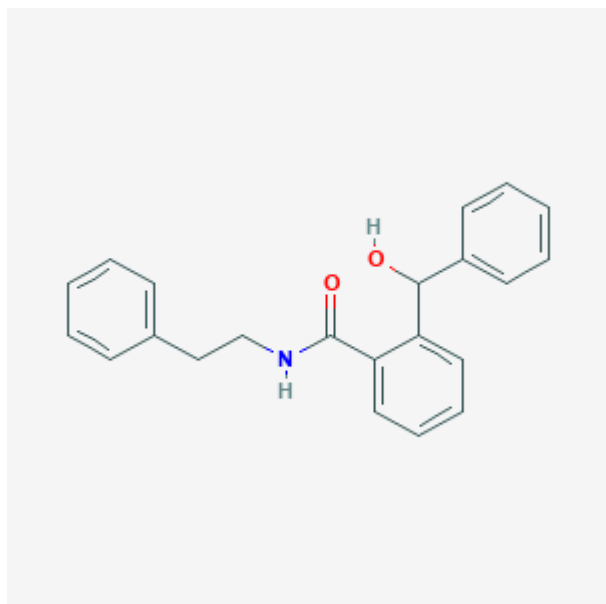
## Abstract

**Cnidioside B**, a naturally occurring glucoside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure of **Cnidioside B**, alongside available data and methodologies relevant to its study. While specific experimental data for **Cnidioside B** remains limited in publicly accessible literature, this document compiles foundational knowledge and outlines general protocols applicable to the analysis of similar natural products, aiming to facilitate further research and drug development endeavors.

## Chemical Structure and Properties

**Cnidioside B** is a glucoside with the chemical formula  $C_{18}H_{22}O_{10}$  and a molecular weight of 398.36 g/mol. Its structure is characterized by a phenylpropanoid aglycone linked to a glucose moiety.

Chemical Structure of **Cnidioside B**:



(Image Source: PubChem CID 13952589)

Table 1: Physicochemical Properties of **Cnidioside B**

Property	Value
Chemical Formula	C18H22O10
Molecular Weight	398.36 g/mol
CAS Number	141896-54-0
Class	Glucoside

## Spectroscopic Data (Hypothetical)

While specific  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and mass spectrometry data for **Cnidioside B** are not readily available in the searched literature, this section provides a hypothetical representation of expected spectral data based on its chemical structure. These tables are intended to serve as a reference for researchers in the identification and characterization of **Cnidioside B**.

Table 2: Hypothetical  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR Data for **Cnidioside B**

Position	$^{13}\text{C}$ -NMR ( $\delta\text{c}$ , ppm)	$^1\text{H}$ -NMR ( $\delta\text{H}$ , ppm, Multiplicity, J in Hz)
Aglycone		
1	~135.0	-
2	~115.0	~6.80 (d, J = 8.0)
3	~148.0	-
4	~147.0	-
5	~116.0	~6.75 (d, J = 8.0)
6	~120.0	~6.90 (s)
7	~128.0	~6.30 (d, J = 16.0)
8	~125.0	~6.50 (dt, J = 16.0, 6.0)
9	~65.0	~4.20 (dd, J = 6.0, 1.5)
OCH <sub>3</sub>	~56.0	~3.85 (s)
Glucose Moiety		
1'	~103.0	~4.90 (d, J = 7.5)
2'	~74.0	~3.40 (m)
3'	~77.0	~3.50 (m)
4'	~70.0	~3.30 (m)
5'	~78.0	~3.45 (m)
6'	~61.0	~3.70 (dd, J = 12.0, 5.0), ~3.85 (dd, J = 12.0, 2.0)

Table 3: Hypothetical Mass Spectrometry Data for **Cnidioside B**

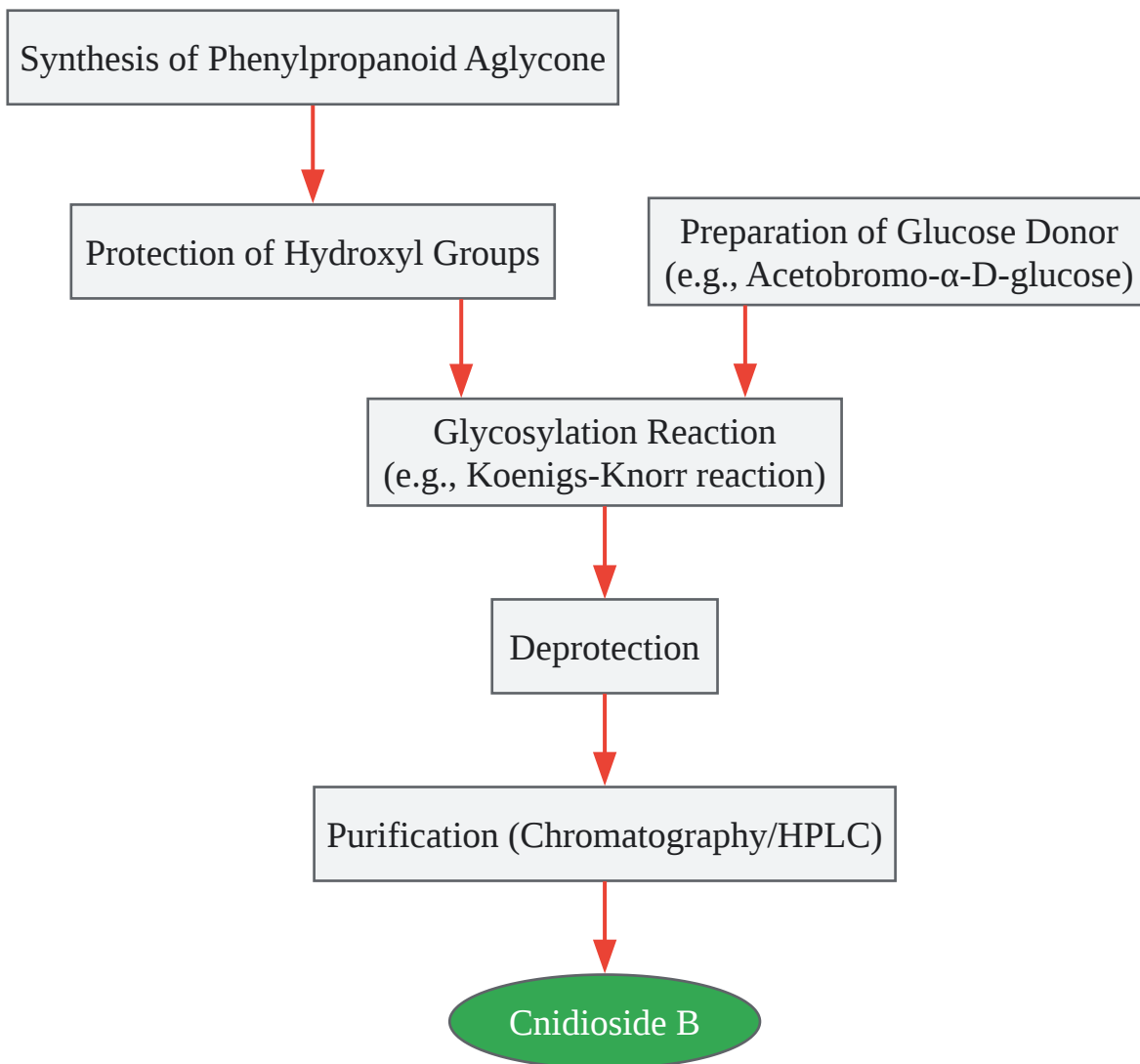
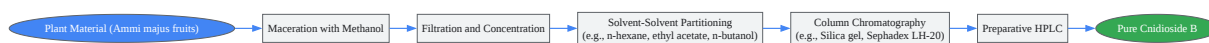
Ion	m/z
[M+H] <sup>+</sup>	399.1234
[M+Na] <sup>+</sup>	421.1053
[M-glucose+H] <sup>+</sup>	237.0652

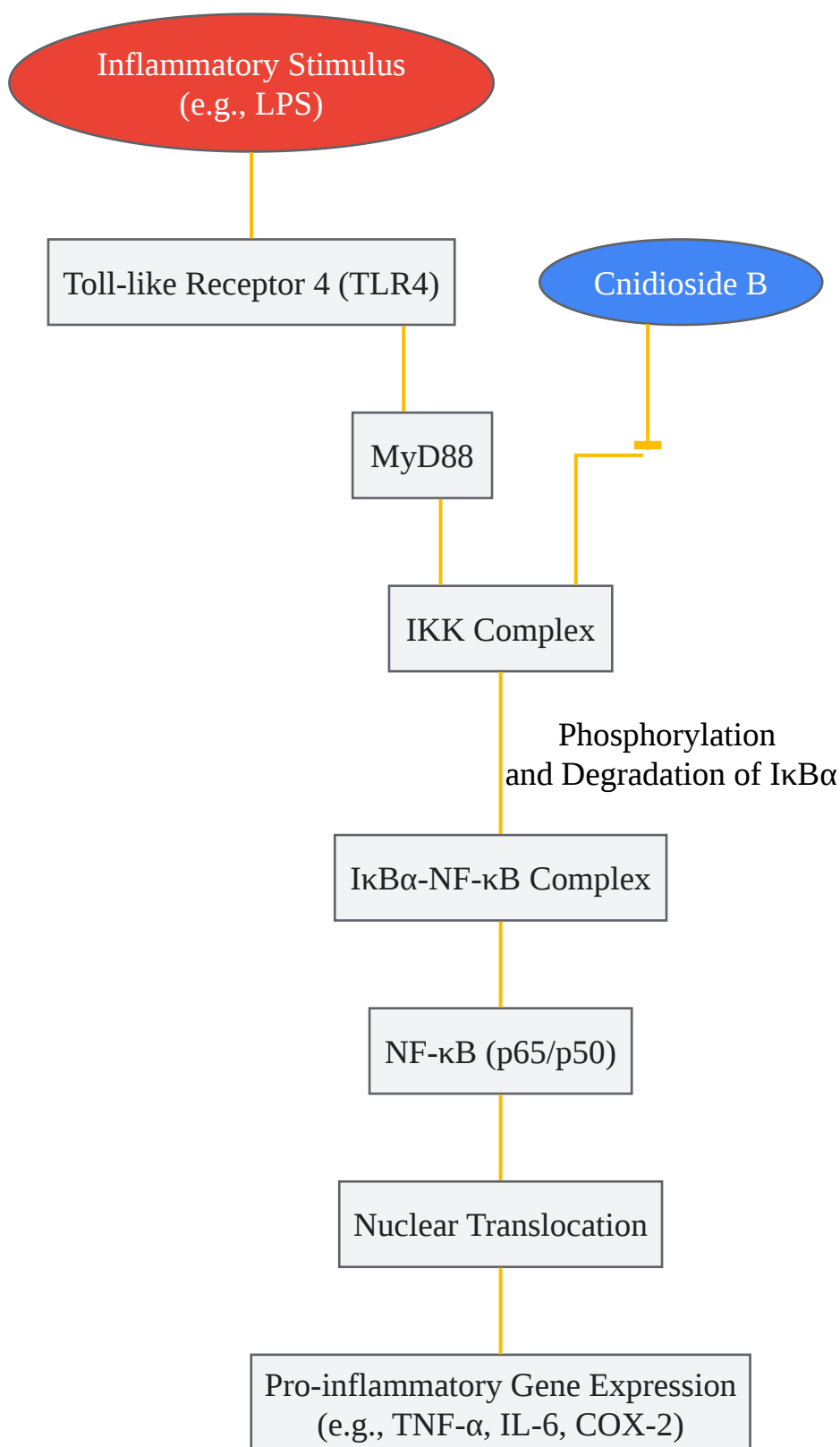
## Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of **Cnidioside B** are not extensively documented. However, general methodologies for the extraction of similar glucosides from plant materials and standard synthetic procedures can be adapted.

### Isolation of Cnidioside B from Ammi majus

The following is a generalized workflow for the isolation of glucosides from plant sources, which can be optimized for **Cnidioside B**.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)